Ethyl 3-bromo-5-fluoro-2-methylbenzoate

Description

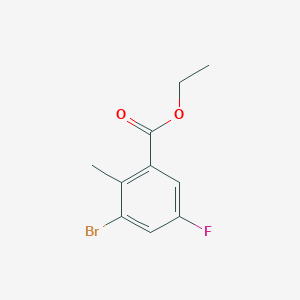

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups, and the carboxylic acid group is esterified with ethanol

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

ethyl 3-bromo-5-fluoro-2-methylbenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

TYGZKGPPALKPOT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-fluoro-2-methylbenzoate typically involves the esterification of 3-bromo-5-fluoro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-fluoro-2-methylbenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates where the bromine atom is replaced by the nucleophile.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

There appears to be a misunderstanding in the query. The user is asking about "Ethyl 3-bromo-5-fluoro-2-methylbenzoate," but the provided search results mostly discuss "Ethyl 3-bromo-5-fluoro-4-methylbenzoate" and "Mthis compound." These are different compounds with distinct properties and applications. Therefore, it's important to clarify which compound the user is interested in before providing detailed information.

Here's what can be gathered from the search results, keeping in mind the potential for confusion between the different compounds:

About Ethyl 3-bromo-5-fluoro-4-methylbenzoate

General Information: Ethyl 3-bromo-5-fluoro-4-methylbenzoate is an organic compound, a derivative of benzoic acid, with bromine, fluorine, and methyl groups on the benzene ring, and an ethyl ester functional group. The unique arrangement of these substituents influences its chemical reactivity and applications in pharmaceuticals and agrochemicals.

Applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds.

- It may enhance binding affinity to enzymes and receptors, making it valuable in drug discovery and development. Its mechanism of action may involve inhibition or alteration of enzyme activity, which is essential for therapeutic applications.

Comparison with Similar Compounds:

| Compound Name | Key Features |

|---|---|

| Ethyl 3-bromo-4-fluoro-5-methylbenzoate | Similar structure but different positioning of the fluorine and methyl groups |

| Ethyl 3-chloro-5-fluoro-4-methylbenzoate | Chlorine atom replaces bromine, leading to different reactivity and properties |

| Ethyl 3-bromo-5-chloro-4-methylbenzoate | Chlorine atom replaces fluorine, affecting chemical behavior |

About Mthis compound

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the methyl group.

Ethyl 3-bromo-2-fluoro-5-methylbenzoate: Similar structure but with different positions of the substituents.

Ethyl 5-bromo-2-fluoro-3-methylbenzoate: Another positional isomer with different substituent positions.

Uniqueness

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its chemical stability and binding affinity in various applications .

Biological Activity

Ethyl 3-bromo-5-fluoro-2-methylbenzoate is a halogenated organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C10H10BrF O2

- Molecular Weight : Approximately 247.06 g/mol

- Functional Groups : Ethyl ester, bromine, and fluorine substituents on the benzene ring.

The presence of halogen atoms (bromine and fluorine) significantly influences its reactivity and biological interactions, making it a subject of interest in pharmaceutical development.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The structural characteristics allow it to bind to various receptors, potentially modulating physiological responses.

- Antimicrobial Activity : Preliminary studies indicate that halogenated benzoates can exhibit antimicrobial properties, which may extend to this compound.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. It showed promising results with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting potential as an alternative therapeutic agent. -

Cytotoxicity Testing :

In vitro tests indicated that the compound exhibited cytotoxic effects on leukemia cell lines with an IC50 value comparable to established chemotherapeutics. This suggests that this compound could be further explored for its anticancer properties.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

- Halogen Substituents : The bromine and fluorine atoms enhance lipophilicity and electron-withdrawing effects, which can improve binding affinity to biological targets.

- Methyl Group Positioning : The position of the methyl group relative to other substituents affects the overall conformation and reactivity of the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.